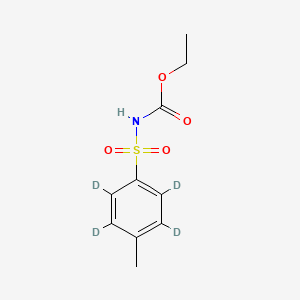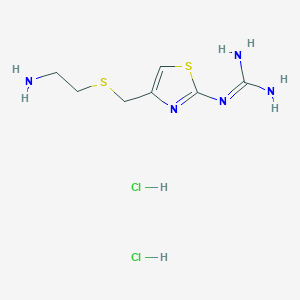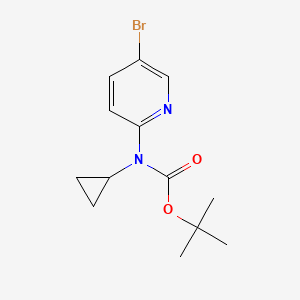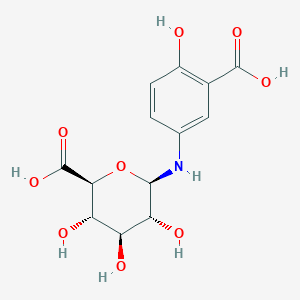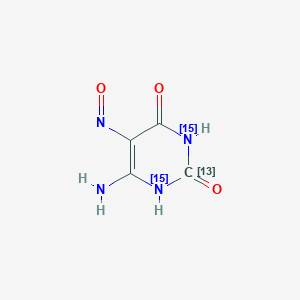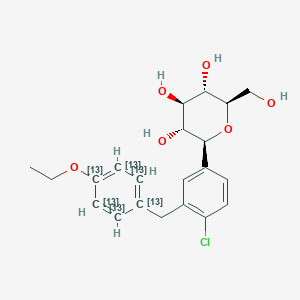
Dapagliflozin-6-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin-6-13C is a labeled compound of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The labeled compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin. Dapagliflozin itself is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves multiple steps, starting with the protection of gluconolactone using trimethylsilyl (TMS) groups. This protected intermediate is then treated with aryl lithium, which is obtained by reacting aryl bromide with n-butyllithium (n-BuLi). The resulting mixture is treated with methane sulfonic acid in the presence of methanol to produce the glucoside intermediate. This intermediate undergoes acetylation with acetic anhydride (Ac2O) and is subsequently reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2) to yield dapagliflozin .
Industrial Production Methods
Industrial production of dapagliflozin follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including:
Oxidation: Dapagliflozin can be oxidized under acidic and alkaline conditions.
Reduction: The reduction of protected intermediates is a key step in its synthesis.
Common Reagents and Conditions
Oxidation: Performed under acidic or alkaline conditions.
Reduction: Utilizes triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2).
Substitution: Involves the use of n-butyllithium (n-BuLi) and aryl bromides
Major Products
The major product of these reactions is dapagliflozin, which is further purified and characterized using techniques like HPLC and mass spectrometry .
Aplicaciones Científicas De Investigación
Dapagliflozin-6-13C is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of dapagliflozin. Its applications include:
Chemistry: Used to study the chemical stability and degradation pathways of dapagliflozin.
Biology: Helps in understanding the biological interactions and metabolic fate of dapagliflozin in living organisms.
Medicine: Used in clinical studies to evaluate the efficacy and safety of dapagliflozin in treating type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Employed in the development of new formulations and drug delivery systems .
Mecanismo De Acción
Dapagliflozin-6-13C, like dapagliflozin, inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, promoting its excretion through urine. The increased delivery of sodium to the distal tubule reduces intraglomerular pressure and influences several physiological functions, including lowering blood pressure and reducing the risk of cardiovascular events .
Comparación Con Compuestos Similares
Similar Compounds
- Canagliflozin
- Empagliflozin
- Ipragliflozin
Uniqueness
Dapagliflozin is unique in its high selectivity and potency as an SGLT2 inhibitor. Compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a lower risk of genital infections .
Propiedades
Fórmula molecular |
C21H25ClO6 |
|---|---|
Peso molecular |
414.83 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1 |
Clave InChI |
JVHXJTBJCFBINQ-VRIKAZBGSA-N |
SMILES isomérico |
CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


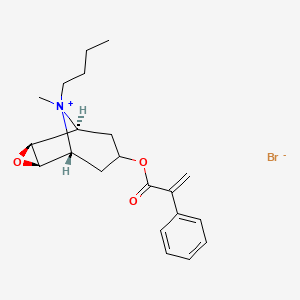
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
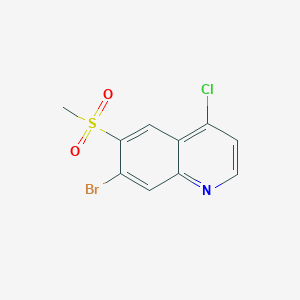
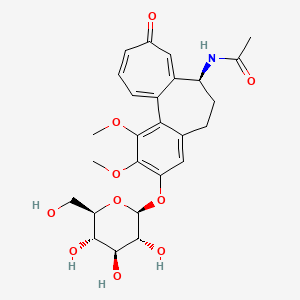
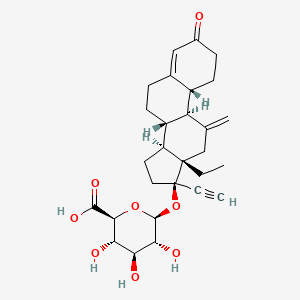
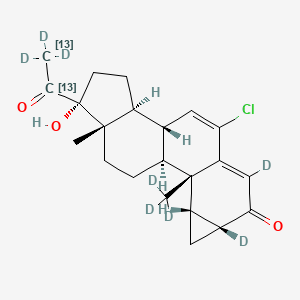
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
